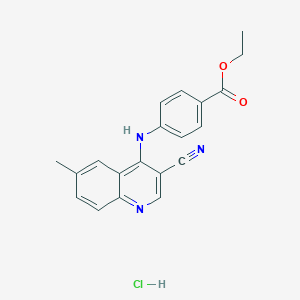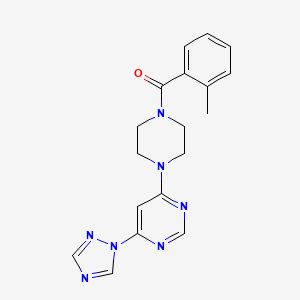![molecular formula C17H15N5O B2363857 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile CAS No. 2329257-26-1](/img/structure/B2363857.png)
3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound belongs to the class of pyrazine derivatives and has been shown to have promising effects on various neurological disorders.
科学的研究の応用
Molecular Structure Analysis : A study by Taşal et al. (2009) focused on the molecular structure, vibrational frequencies, and infrared intensities of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. This research utilized both Hartree–Fock and Density Functional Theory methods, providing valuable information about the compound's conformations and structural parameters (Taşal et al., 2009).
Synthesis of Heterocyclic Compounds : Sekily et al. (2017) explored the synthesis of various heterocyclic compounds using 4-carboxaldehyde-2-phenyl-2H-1,2,3-triazole and malononitrile, a process that could be related to the synthesis of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sekily et al., 2017).
Antimicrobial and Anticancer Activities : Elewa et al. (2021) conducted a study on pyridine-3-carbonitrile derivatives, evaluating their antimicrobial and anticancer properties. This research is relevant as it highlights the potential biomedical applications of carbonitrile-containing compounds (Elewa et al., 2021).
Antimicrobial Agent Synthesis : Al‐Azmi and Mahmoud (2020) synthesized novel carbonitrile derivatives, which were evaluated as antimicrobial agents. Their research demonstrates the applicability of such compounds in developing new antimicrobial substances (Al‐Azmi & Mahmoud, 2020).
Hydrophobicity Studies : Kučerová-Chlupáčová et al. (2008) studied the hydrophobicity of pyrazine derivatives, including pyrazine-2-carbonitriles. Understanding the hydrophobicity of such compounds is crucial for their application in pharmaceuticals and other industries (Kučerová-Chlupáčová et al., 2008).
Ring Contraction Synthesis : Sil et al. (2004) described the synthesis of carbonitriles through ring contraction of 2H-pyran-2-ones. This synthesis method could be relevant for the production of compounds like 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile (Sil et al., 2004).
作用機序
Target of Action
The primary targets of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile Similar compounds, such as piperazine derivatives, have been found to interact with dopamine and serotonin receptors . These receptors play a crucial role in transmitting signals in the brain and are often targets for antipsychotic drugs .
Mode of Action
The exact mode of action of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile It can be inferred from related compounds that it may act as an antagonist at dopamine and serotonin receptors . Antagonists work by binding to the receptor and blocking it, preventing it from being activated by its natural ligands.
Biochemical Pathways
The specific biochemical pathways affected by 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting on dopamine and serotonin receptors, it could potentially influence pathways related to mood regulation, reward, and cognition .
Result of Action
The molecular and cellular effects of 3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile By acting as an antagonist at dopamine and serotonin receptors, it could potentially modulate neurotransmission in the brain, leading to changes in mood and cognition .
特性
IUPAC Name |
3-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c18-10-14-16(20-8-7-19-14)22-9-3-4-12(11-22)17-21-13-5-1-2-6-15(13)23-17/h1-2,5-8,12H,3-4,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTDIFBKMNHVNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)



![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)
![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)







![1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2363794.png)